molecular formula C14H14ClN B1385438 N-(2-Chlorobenzyl)-3-methylaniline CAS No. 878561-59-2

N-(2-Chlorobenzyl)-3-methylaniline

Cat. No.: B1385438
CAS No.: 878561-59-2
M. Wt: 231.72 g/mol
InChI Key: AVPBTKHRIVLGST-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-methylaniline is an organic compound that features a benzyl group substituted with a chlorine atom at the ortho position and a methyl group attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-3-methylaniline typically involves the reaction of 2-chlorobenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorobenzyl)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated products or reduced functional groups.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Chlorobenzyl)-3-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is essential for the biosynthesis of isoprenoids in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: N-(2-Chlorobenzyl)-3-methylaniline is unique due to the presence of both the 2-chlorobenzyl and 3-methylaniline moieties, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBTKHRIVLGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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